molecular formula C4H8Br2 B042614 2,3-Dibromobutane CAS No. 598-71-0

2,3-Dibromobutane

Cat. No. B042614
CAS RN: 598-71-0
M. Wt: 215.91 g/mol
InChI Key: BXXWFOGWXLJPPA-UHFFFAOYSA-N
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Description

2,3-Dibromobutane is a dihaloalkane with the molecular formula C4H8Br2 . It has a molecular weight of 215.914 . It has two forms of rotational isomers, the trans and gauche isomer .


Synthesis Analysis

The synthesis of 2,3-Dibromobutane can be achieved through the bromination of various alkenes, alkynes, and ketones . The combination of DMSO and oxalyl bromide is a highly efficient brominating reagent for this purpose . This bromination offers mild conditions, low cost, short reaction times, and provides dibromides and α-bromoketones in excellent yields .


Molecular Structure Analysis

The molecular structure of 2,3-Dibromobutane can be viewed using Java or Javascript . It has two stereocenters, making it a meso compound .


Physical And Chemical Properties Analysis

2,3-Dibromobutane has a boiling point of 431 K . Its enthalpy of vaporization is 37.7 kJ/mol at a temperature of 295 K . It also has a density of 1.8±0.1 g/cm3 .

Scientific Research Applications

  • Synthesis of Polymers : It was used as a starting material for synthesizing head-to-head poly(2-methyl-styrene) via Grignard coupling (Xi, Bassett, Lillya, & Vogl, 1984).

  • Photodebromination Studies : 2,3-Dibromobutane can be effectively used in the photodebromination of organic dibromides, such as 1,2-dibromobutane and 1,2-dibromocyclohexane, for degradation purposes (Lin & Wang, 2007).

  • Chemical Reactions with Metal Halides : It reacts with metal halides at temperatures ranging from 100-200°C, involving a bridged bromonium-ion intermediate, which is significant for stereospecific halogen substitution (Misono, Ishikawa, & Yoneda, 1976).

  • Catalytic Reduction Studies : In catalytic reduction experiments using nickel(I) salen, 2,3-dibromobutane helps in the formation of various compounds like cyclopropane and cyclobutane (Dahm & Peters, 1996).

  • NMR Spectroscopy : Its 1H and 13C NMR spectra have been studied to understand conformational and stereospecific substituent effects, revealing significant information about rotational isomers (Aksnes, 1989).

  • Preparation of Polymers with Phenyl Pendants : It has been used in C(sp3)-C(sp3) coupling reactions to produce polymers with precisely located phenyl pendants (Zou et al., 2015).

  • Molecular Structure Analysis via Electron Diffraction : Differences in the molecular structures of meso and racemic 2,3-dibromobutane have been investigated using electron diffraction, revealing insights into the orientation of molecular groups (Stevenson & Schomaker, 1939).

Safety And Hazards

When handling 2,3-Dibromobutane, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2,3-dibromobutane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8Br2/c1-3(5)4(2)6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXWFOGWXLJPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8Br2
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DSSTOX Substance ID

DTXSID70871128
Record name Butane, 2,3-dibromo-
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Molecular Weight

215.91 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Butane, 2,3-dibromo-
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Record name 2,3-Dibromobutane
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Vapor Pressure

3.8 [mmHg]
Record name 2,3-Dibromobutane
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Product Name

2,3-Dibromobutane

CAS RN

5408-86-6, 598-71-0, 5780-13-2
Record name 2,3-Dibromobutane
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Record name Butane, 2,3-dibromo-, (R*,R*)-(+-)-
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Record name erythro-2,3-Dibromobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
844
Citations
M Misono, Y Aoki, Y Yoneda - Bulletin of the Chemical Society of …, 1976 - journal.csj.jp
The stereochemistry (anti or syn mode) of elimination reactions of 2-bromobutane and 2,3-dibromobutane over alkali-ion exchanged silica gels (Li, Na, K, and Cs) was determined at …
Number of citations: 10 www.journal.csj.jp
RT Dillon, WG Young, HJ Lucas - Journal of the American …, 1930 - ACS Publications
The dehydration of 1-butanol and 2-butanol over aluminum oxide at 300-350 gave butenes which were converted to the bromides. By means of fractional distillation at 50 mm. the three …
Number of citations: 33 pubs.acs.org
MJ Tremelling, SP Hopper… - The Journal of Organic …, 1978 - ACS Publications
3076 J. Org. Chem., Vol. 43, No. 15, 1978 Notes l-Methoxycarbonylbicyclo [2.2. 1] heptane-endo, ejii/o-2, 3-dicarboxylic Anhydride (3). To a 500-mL round-bottom flask was added 9.50 …
Number of citations: 10 pubs.acs.org
S Winstein, D Pressman, WG Young - Journal of the American …, 1939 - ACS Publications
The reaction of 1, 2-dihalides with inorganic iodides to yield unsaturated compounds has been studied from a kinetic standpoint1and has been recommended as a method for synthesis …
Number of citations: 95 pubs.acs.org
TS Calderwood, DT Sawyer - Journal of the American Chemical …, 1984 - ACS Publications
In dimethylformamide (DMF) superoxide ion (Of·) reacts with PhCHBrCHBrPh, MeCHBrCHBrMe, and CH2BrCH2Br (EDB) via 2: 1 stoichiometry to produce PhCH (O), MeCH (O), and …
Number of citations: 15 pubs.acs.org
L Fishbein - Journal of the American Chemical Society, 1957 - ACS Publications
The reaction of< W-2, 3-dibromobutane with silver nitrate in acetonitrile gives themononitrate ester (of threo-2-bromo-3-butanol), and this in a somewhat slower reaction is then …
Number of citations: 14 pubs.acs.org
DD Tanner, EV Blackburn, Y Kosugi… - Journal of the American …, 1977 - ACS Publications
The photobromination of 2-bromobutane with molecular bromine yields 2, 2-dibromobutane, meso-2, 3-dibromobu-tane,¿/-2, 3-dibromobutane, and small amounts of 1, 2-…
Number of citations: 13 pubs.acs.org
Y Aoki, M Misono, Y Yoneda - Bulletin of the Chemical Society of …, 1976 - journal.csj.jp
Elimination reactions of 2-bromobutane and 2,3-dibromobutane over silica gels in which silanol protons on the surface were exchanged with bivalent ions such as Ba(II), Ca(II), Mg(II), …
Number of citations: 3 www.journal.csj.jp
M Gordon, JV Hay - The Journal of Organic Chemistry, 1968 - ACS Publications
Stereospecific elimination of halogens from vicinal dihalides has been reported using iodide ion3 and metals. 4 5An excellent summary of metal-promoted eliminations is given by …
Number of citations: 5 pubs.acs.org
RG Snyder - Journal of Molecular Spectroscopy, 1968 - Elsevier
Infrared spectra of meso- and dl-2,3-dibromobutane, threo- and erythro-2,3-dibromopentane, and isopropyl bromide have been measured in the region 1500-290 cm −1 for these …
Number of citations: 21 www.sciencedirect.com

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